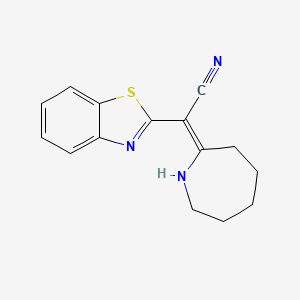
(2Z)-2-(azepan-2-ylidene)-2-(1,3-benzothiazol-2-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-(azepan-2-ylidene)-2-(1,3-benzothiazol-2-yl)acetonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzothiazole family and has been synthesized using different methods.
科学的研究の応用
(2Z)-2-(azepan-2-ylidene)-2-(1,3-benzothiazol-2-yl)acetonitrile has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry. Several studies have shown that this compound exhibits potent antimicrobial, antifungal, anticancer, and anti-inflammatory activities. It has also been shown to have potential as an antiviral agent.
作用機序
The mechanism of action of (2Z)-2-(azepan-2-ylidene)-2-(1,3-benzothiazol-2-yl)acetonitrile is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes or proteins that are involved in various biological processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
(2Z)-2-(azepan-2-ylidene)-2-(1,3-benzothiazol-2-yl)acetonitrile has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using (2Z)-2-(azepan-2-ylidene)-2-(1,3-benzothiazol-2-yl)acetonitrile in lab experiments is its potent activity against various biological targets. This compound can be used to study the mechanisms of action of specific enzymes or proteins and to develop new drugs that target these molecules. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the laboratory.
将来の方向性
There are several future directions for research on (2Z)-2-(azepan-2-ylidene)-2-(1,3-benzothiazol-2-yl)acetonitrile. One of the directions is to study its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and viral infections. Another direction is to study its mechanism of action in more detail and to identify new targets for drug development. Additionally, there is potential for the development of new synthetic methods for the production of this compound, which could improve its yield and purity.
合成法
The synthesis of (2Z)-2-(azepan-2-ylidene)-2-(1,3-benzothiazol-2-yl)acetonitrile has been achieved through various methods. One of the most common methods is the reaction of 2-aminobenzothiazole with 2-bromoacetophenone in the presence of potassium carbonate and copper powder. The reaction yields the desired compound in good yield and purity. Other methods involve the use of different starting materials and reagents, but they all result in the formation of (2Z)-2-(azepan-2-ylidene)-2-(1,3-benzothiazol-2-yl)acetonitrile.
特性
IUPAC Name |
(2Z)-2-(azepan-2-ylidene)-2-(1,3-benzothiazol-2-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S/c16-10-11(12-6-2-1-5-9-17-12)15-18-13-7-3-4-8-14(13)19-15/h3-4,7-8,17H,1-2,5-6,9H2/b12-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWURAYWWDPHSTC-QXMHVHEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C#N)C2=NC3=CC=CC=C3S2)NCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=C(\C#N)/C2=NC3=CC=CC=C3S2)/NCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(azepan-2-ylidene)-2-(1,3-benzothiazol-2-yl)acetonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[1-(3-Methoxypropanoyl)piperidin-2-yl]acetic acid](/img/structure/B7555763.png)
![2-[2-[(2-Methylpyrazole-3-carbonyl)amino]phenyl]acetic acid](/img/structure/B7555765.png)
![Cycloheptyl-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7555772.png)

![2-[2-(Oxolane-3-carbonylamino)phenyl]acetic acid](/img/structure/B7555775.png)

![N-[(3-chloro-4-fluorophenyl)methyl]prop-2-enamide](/img/structure/B7555780.png)
![2-[3-(1H-benzimidazol-2-yl)propanoyl-methylamino]propanoic acid](/img/structure/B7555787.png)
![2-[(4,5-Dimethoxy-2-methylphenyl)methyl-methylamino]propanoic acid](/img/structure/B7555796.png)
![2-[Methyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B7555801.png)
![2-[[3-(Pyridin-4-ylmethyl)-1,2,4-oxadiazol-5-yl]methoxy]acetic acid](/img/structure/B7555809.png)